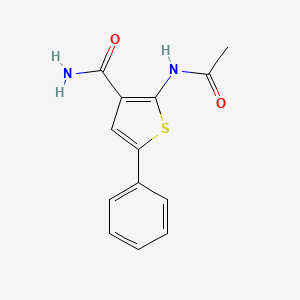

2-Acetamido-5-phenylthiophene-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-8(16)15-13-10(12(14)17)7-11(18-13)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKWMIMDNNXMCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(S1)C2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Acetamido-5-phenylthiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of 2-acetamidothiophene with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-Acetamido-5-phenylthiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions. The major products formed from oxidation include sulfoxides and sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include thiols and amines.

Substitution: Substitution reactions can occur at the thiophene ring, where electrophilic or nucleophilic reagents replace hydrogen atoms. Common reagents include halogens, alkylating agents, and acylating agents.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that 2-acetamido-5-phenylthiophene-3-carboxamide exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains at concentrations as low as 25 µM. The mechanism is hypothesized to involve disruption of bacterial cell membranes through hydrogen bonding and π-π interactions facilitated by the thiophene ring .

Anticancer Properties : The compound has also been investigated for its anticancer potential. It has been shown to inhibit specific enzymes involved in cell proliferation, leading to apoptosis in cancer cells. A study demonstrated that derivatives of this compound could suppress the growth of human cancer cell lines while showing selective toxicity towards malignant cells compared to normal lymphocytes .

Mechanism of Action : The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The acetamido group enhances binding affinity through hydrogen bonds, while the thiophene ring contributes to π-π stacking interactions with target molecules .

Case Studies :

- A study focusing on the structure-activity relationship (SAR) of related compounds found that modifications to the thiophene structure significantly impacted biological activity, highlighting the importance of this scaffold in drug development .

Material Science

The compound is also being explored for applications in organic semiconductors due to its unique electronic properties imparted by the thiophene ring. Its potential as a building block for more complex materials is under investigation, particularly in the context of developing new electronic devices .

Mechanism of Action

The mechanism of action of 2-Acetamido-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural variations among thiophene derivatives significantly influence their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison

Key Observations :

- The target compound differs from dihydrothiophenes (e.g., 5ab, 5ac) by lacking a cyano group and having a fully aromatic thiophene ring.

- Compared to ester-containing derivatives (e.g., ), the carboxamide group in the target compound may enhance hydrophilicity and hydrogen-bonding capacity.

- The phenyl group at position 5 is shared with Ethyl 2-acetamido-5-acetyl-4-phenylthiophene-3-carboxylate , but the latter includes an acetyl group, which could alter metabolic stability.

Physicochemical Properties

Melting points and elemental composition provide insights into stability and purity:

Table 2: Physical and Analytical Data

Key Observations :

- The dihydrothiophene derivatives (5ab, 5ac, 5ad) exhibit higher melting points (>250°C), suggesting strong intermolecular interactions, possibly due to hydrogen bonding from amino and carboxamide groups .

Hypotheses for Target Compound :

- The phenyl group at position 5 may enhance π-π stacking with biological targets, while the acetamido-carboxamide motif could improve solubility and target engagement compared to ester analogs.

Biological Activity

2-Acetamido-5-phenylthiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

The compound features a thiophene ring substituted with an acetamido group and a carboxamide group, which contribute to its unique reactivity and biological interactions. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed pharmacological effects. The compound has shown potential in:

- Antimicrobial Activity : It inhibits bacterial enzymes, disrupting metabolic pathways essential for bacterial survival.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Properties : It induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anti-inflammatory Activity

The compound's anti-inflammatory effects were assessed using an in vitro model where it reduced the secretion of TNF-alpha and IL-6 in activated macrophages. Results indicated a dose-dependent decrease in cytokine levels (Figure 1).

Anticancer Activity

In vitro assays demonstrated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The IC50 values are presented in Table 2.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus, showing promising results that suggest its potential as a therapeutic agent in treating resistant infections.

- Case Study on Cancer Cell Lines : In a comparative analysis, the compound was tested alongside standard chemotherapeutics, revealing enhanced cytotoxicity, particularly in combination therapies with existing drugs.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-Acetamido-5-phenylthiophene-3-carboxamide?

Answer: The synthesis typically involves multi-step reactions starting with brominated thiophene precursors. For example:

- Step 1: Bromination of thiophene derivatives (e.g., 5-bromo-2-thiophenecarboxylic acid, CAS 7311-63-9) to introduce reactive halogen groups .

- Step 2: Coupling with phenylacetyl chloride or acetamide derivatives under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura).

- Step 3: Carboxamide formation via reaction with ammonia or amines in anhydrous solvents. Yield optimization requires temperature control (e.g., reflux in THF) and catalyst screening (e.g., Pd(PPh₃)₄). Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?

Answer:

- 1H/13C NMR: Assign peaks for thiophene protons (δ 6.5–7.5 ppm), acetamido NH (δ ~8.2 ppm), and aromatic phenyl groups (δ 7.0–7.8 ppm).

- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and NH bending (amide I/II bands).

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) matching the theoretical mass (C₁₃H₁₂N₂O₂S: 276.07 g/mol).

- Melting Point Analysis: Compare observed mp with literature values (e.g., analogous thiophene carboxamides range from 120–180°C) .

Q. How can researchers determine the solubility and stability of this compound in various solvents?

Answer:

- Solubility Testing: Use the shake-flask method: Dissolve 1–10 mg of compound in 1 mL of solvent (e.g., DMSO, ethanol, acetonitrile) at 25°C. Centrifuge and quantify solubility via UV-Vis spectroscopy or HPLC.

- Stability Assessment: Incubate the compound in PBS (pH 7.4) or simulated biological fluids at 37°C. Monitor degradation over 24–72 hours using LC-MS .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of thiophene-3-carboxamide derivatives?

Answer:

- Assay Standardization: Replicate studies using identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and concentrations (e.g., 10–100 µM).

- Mechanistic Validation: Combine in vitro (e.g., COX-2 inhibition) and in vivo models (e.g., carrageenan-induced paw edema in rodents) to cross-validate activity.

- Control for Impurities: Re-purify compounds via recrystallization and re-test to rule out batch-specific contaminants .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Answer:

- Substituent Variation: Synthesize analogs with modifications at the phenyl (e.g., electron-withdrawing groups) or acetamido positions (e.g., alkylation).

- Activity Profiling: Test analogs in parallel assays (e.g., DPPH scavenging for antioxidants, TNF-α ELISA for anti-inflammatory activity).

- Computational Modeling: Use docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like NF-κB or COX-2 .

Q. What methodologies are recommended for investigating the metabolic stability of this compound in hepatic microsomes?

Answer:

- Microsome Incubation: Incubate 1 µM compound with human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer at 37°C.

- Time-Point Sampling: Collect aliquots at 0, 15, 30, and 60 minutes. Quench reactions with ice-cold acetonitrile.

- LC-MS/MS Analysis: Quantify parent compound depletion and metabolite formation using MRM transitions. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) .

Q. How should researchers address discrepancies in reported reaction yields during scale-up synthesis?

Answer:

- Process Optimization: Use design of experiments (DoE) to evaluate factors like catalyst loading, solvent polarity, and reaction time.

- Purification Refinement: Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up.

- Batch Analysis: Characterize multiple batches via HPLC to identify impurity sources (e.g., unreacted bromothiophene precursors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.